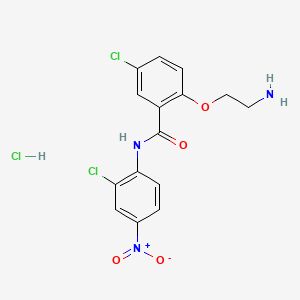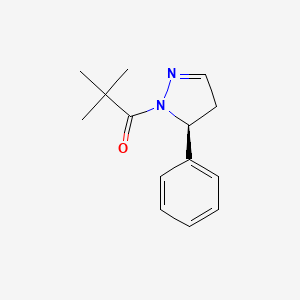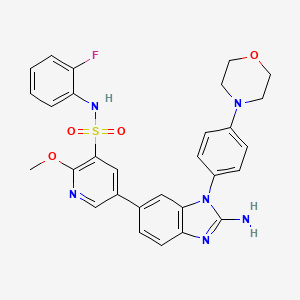
HJC0152 clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HJC0152 es un compuesto de molécula pequeña que se ha desarrollado como un potente inhibidor de la proteína transductor de señales y activador de la transcripción 3 (STAT3). STAT3 es un factor de transcripción que desempeña un papel fundamental en la proliferación celular, la supervivencia y la transformación maligna. La activación aberrante de STAT3 se observa con frecuencia en varios tipos de cáncer humano, lo que la convierte en un objetivo atractivo para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
HJC0152 ha demostrado un potencial significativo en la investigación científica, particularmente en el campo de la terapia contra el cáncer. Su principal aplicación es como inhibidor de la vía de señalización STAT3, que está implicada en varios cánceres, incluido el cáncer de mama, el cáncer gástrico y el cáncer de pulmón de células no pequeñas . El compuesto ha mostrado resultados prometedores en la inhibición de la proliferación de células cancerosas, la inducción de la apoptosis y la reducción del crecimiento tumoral en estudios preclínicos . Además, se han desarrollado degradadores de quimera de direccionamiento de proteolisis (PROTAC) basados en HJC0152 para mejorar su potencia y eficacia .
Mecanismo De Acción
HJC0152 ejerce sus efectos al dirigirse directamente a la proteína STAT3. Inhibe la fosforilación de STAT3 en residuos específicos (Tyr705 y Ser727), lo que es esencial para su activación y la subsiguiente translocación al núcleo . Al inhibir la fosforilación de STAT3, HJC0152 evita la transcripción de genes diana río abajo implicados en la proliferación y supervivencia celular. Esto lleva a la supresión del crecimiento de células cancerosas y la inducción de la apoptosis .
Análisis Bioquímico
Biochemical Properties
HJC0152 hydrochloride functions as an inhibitor of STAT3, a protein involved in the JAK/STAT signaling pathway. This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition leads to a decrease in the transcription of STAT3 target genes, which are involved in cell proliferation and survival . Additionally, HJC0152 hydrochloride has been shown to reduce the levels of phosphorylated STAT3, further inhibiting its activity .
Cellular Effects
HJC0152 hydrochloride exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, HJC0152 hydrochloride reduces cell proliferation, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces cell motility . In head and neck squamous cell carcinoma (HNSCC) cells, it inhibits cell proliferation, induces cell cycle arrest at the G0/G1 phase, and reduces cell invasion . These effects are mediated through the inhibition of STAT3 signaling and the modulation of metabolic pathways .
Molecular Mechanism
The molecular mechanism of HJC0152 hydrochloride involves the inhibition of STAT3 signaling. By binding to the SH2 domain of STAT3, HJC0152 hydrochloride prevents STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1 . Additionally, HJC0152 hydrochloride affects other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HJC0152 hydrochloride have been observed to change over time. The compound has shown stability under various storage conditions, with a shelf life of up to two years when stored at -20°C . In in vitro studies, HJC0152 hydrochloride has demonstrated sustained inhibition of STAT3 activity and cell proliferation over extended periods . In in vivo studies, the compound has shown long-term effects on tumor growth and metastasis, with significant inhibition observed in animal models .
Dosage Effects in Animal Models
The effects of HJC0152 hydrochloride vary with different dosages in animal models. In mouse models of breast cancer, HJC0152 hydrochloride has been shown to inhibit tumor growth at doses of 7.5 mg/kg and 25 mg/kg . Higher doses of the compound have not shown significant toxicity, indicating a favorable safety profile
Metabolic Pathways
HJC0152 hydrochloride is involved in various metabolic pathways, including the modulation of glucose and energy metabolism. The compound has been shown to affect the levels of several metabolites, including those involved in purine, glutathione, and pyrimidine metabolism . By inhibiting STAT3 signaling, HJC0152 hydrochloride disrupts the metabolic balance within cells, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
HJC0152 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the nuclear translocation of phosphorylated STAT3, thereby preventing its activity in the nucleus . Additionally, HJC0152 hydrochloride affects the localization and accumulation of other proteins involved in cell signaling and metabolism .
Subcellular Localization
The subcellular localization of HJC0152 hydrochloride is primarily in the cytoplasm, where it interacts with STAT3 and other proteins involved in cell signaling . The compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its translocation to the nucleus and subsequent transcriptional activity . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival .
Métodos De Preparación
HJC0152 se desarrolló mediante estrategias de diseño de fármacos basadas en la estructura y en fragmentos, así como mediante modelado molecular y acoplamiento in silico El compuesto se sintetiza típicamente en un entorno de laboratorio, y las condiciones de reacción incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para obtener el producto deseado .
Análisis De Reacciones Químicas
HJC0152 experimenta varias reacciones químicas, que incluyen:
Oxidación: HJC0152 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: HJC0152 puede sufrir reacciones de sustitución en las que grupos funcionales específicos se reemplazan por otros grupos para modificar su actividad. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .
Comparación Con Compuestos Similares
HJC0152 se compara con otros inhibidores de STAT3, como Stattic y otros compuestos experimentales. Si bien Stattic también inhibe STAT3, HJC0152 ha demostrado una potencia y eficacia mejoradas en estudios preclínicos . Además, los degradadores de PROTAC basados en HJC0152 han demostrado una inhibición mejorada de la señalización de STAT3 en comparación con el compuesto principal . Compuestos similares incluyen JMX1122, JMX1123 y JMX1124, que son derivados de HJC0152 con propiedades químicas modificadas y actividad anticancerígena mejorada .
Propiedades
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHLOYBZOONSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








